2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)- is a synthetic compound belonging to the oxazolidinone class. This class of compounds is known for its antibacterial properties and is widely used in medicinal chemistry. The compound features a 1,3-oxazolidin-2-one nucleus, which is a popular heterocyclic framework in synthetic organic chemistry .
Preparation Methods
The synthesis of 2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)- involves several synthetic routes. One common method is the intramolecular cyclization of N-substituted glycidylcarbamates under triazabicyclodecene catalysis . Another method involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils using sodium hydride at room temperature . Industrial production methods often involve these synthetic routes, optimized for large-scale production.
Chemical Reactions Analysis
2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydride, triazabicyclodecene, and hypervalent iodine compounds . Major products formed from these reactions include various substituted oxazolidinones, which are valuable intermediates in the synthesis of other biologically active compounds .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is used as a chiral auxiliary in stereoselective transformations . It also serves as a key intermediate in the synthesis of antibacterial agents, such as linezolid and tedizolid . Additionally, its derivatives are being investigated for their potential use in treating multidrug-resistant bacterial infections .
Mechanism of Action
The mechanism of action of 2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)- involves the inhibition of bacterial protein synthesis. It acts on the ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex . This inhibition disrupts the translation process, effectively halting bacterial growth and proliferation .
Comparison with Similar Compounds
Similar compounds to 2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)- include linezolid and tedizolid, which are also oxazolidinones . Linezolid is a synthetic oxazolidinone with bacteriostatic activity against gram-positive organisms, while tedizolid is a newer drug in the same class with a comparable spectrum of activity . The uniqueness of 2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)- lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other oxazolidinones .
Properties
Molecular Formula |
C12H15NO4 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO4/c1-16-8-11-6-13(12(15)17-11)10-4-2-9(7-14)3-5-10/h2-5,11,14H,6-8H2,1H3 |
InChI Key |
BLOWSMGDSQFLGH-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CN(C(=O)O1)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.